Picene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Superconductivity

Studies have explored the potential of picene for achieving superconductivity, a state where electrical resistance vanishes at specific temperatures. Research in 2010 demonstrated that treating picene with potassium under high pressure and temperature resulted in a superconducting state at around -263°C (10 K) []. This finding suggests potential for developing novel organic superconductors with unique properties compared to traditional metallic ones.

Organic Electronics

Picene's aromatic structure and planar geometry make it a promising candidate for applications in organic electronics. Researchers have explored its potential for organic field-effect transistors (OFETs), which are crucial components in various electronic devices. Studies have shown that modifying picene with different functional groups can tune its electrical properties, making it suitable for various electronic applications [].

Sensing Applications

The unique photophysical properties of picene make it a potential candidate for developing sensors for various environmental pollutants. Studies have shown that picene derivatives exhibit fluorescence quenching in the presence of specific pollutants, allowing for their detection []. This opens doors for exploring picene-based sensors for environmental monitoring and pollution detection.

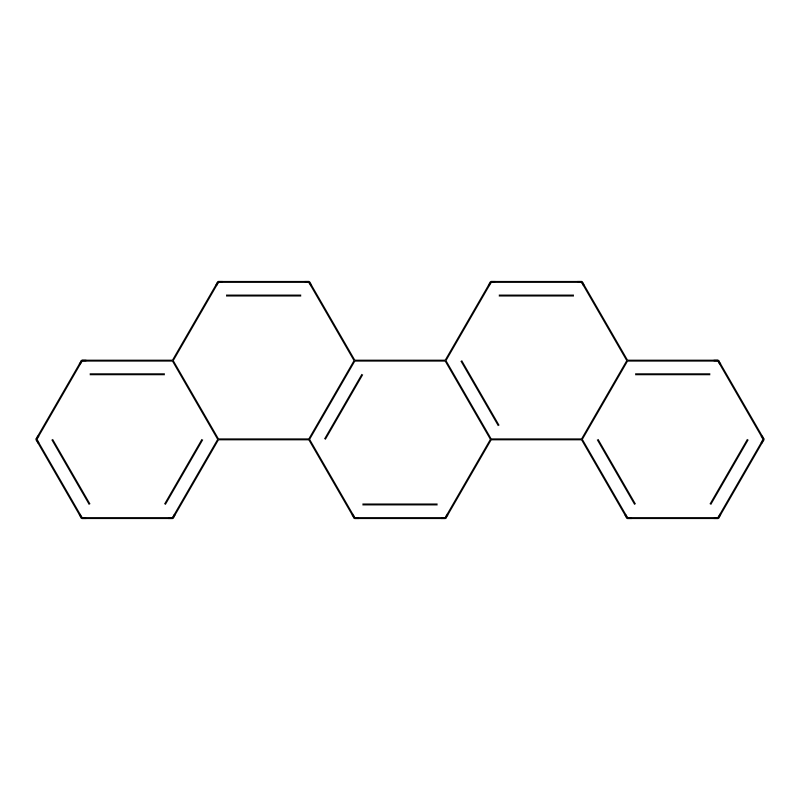

Picene, known scientifically as 1,2:7,8-Dibenzophenanthrene, is a polycyclic aromatic hydrocarbon composed of five fused benzene rings. Its chemical formula is and it has a molecular weight of approximately 278.35 g/mol. Picene is typically obtained from the pitchy residue during the distillation of peat tar and petroleum, and can also be synthesized through various

- Oxidation: When treated with chromic acid in glacial acetic acid, picene can be oxidized to form picene-quinone and subsequently to picene-quinone carboxylic acid, eventually yielding phthalic acid .

- Intercalation: Picene can be intercalated with alkali metals such as potassium or rubidium, which can alter its electronic properties and potentially induce superconductivity when cooled to very low temperatures .

- Field-effect Transistor Behavior: In thin-film applications, exposure to oxygen significantly enhances the field-effect mobility of picene, with reported values reaching up to 5 cm²/V·s under optimal conditions .

Picene has several applications primarily in materials science:

- Organic Electronics: Due to its semiconducting properties, picene is utilized in organic field-effect transistors (OFETs) where it demonstrates high charge mobility .

- Superconductivity Research: Doped picene has been studied for its superconductive properties at low temperatures, although reproducibility issues have raised skepticism about these findings .

- Fluorescent Materials: Its fluorescent properties make it a candidate for use in various optical applications.

Studies have shown that picene interacts significantly with oxygen when used in thin-film transistors. The presence of oxygen enhances the electronic properties of picene films, leading to improved performance metrics in field-effect transistors . Additionally, research into its superconductive properties when intercalated with alkali metals suggests intriguing interactions at low temperatures that warrant further investigation .

Picene shares structural similarities with other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Pentacene | Four fused benzene rings | Less chemically stable than picene |

| Coronene | Six fused benzene rings forming a larger structure | Exhibits unique electronic properties |

| Olympicene | Seven fused benzene rings | Different linkage pattern compared to picene |

| Triphenylene | Four benzene rings arranged in a planar structure | Known for its high symmetry and stability |

Picene's unique armchair arrangement of benzene rings gives it distinct electronic properties compared to these similar compounds. Its larger energy band gap (3.3 eV) and higher ionization potential (5.5 eV) contribute to its stability and suitability for electronic applications .

Molecular Architecture

Picene belongs to the phenacene family, a subclass of PAHs with staggered benzene ring arrangements. Its IUPAC name, 1,2:7,8-dibenzophenanthrene, reflects its structural relationship to phenanthrene, with additional benzene rings fused at the 1,2 and 7,8 positions. Key features include:

| Property | Value |

|---|---|

| Molecular formula | C₂₂H₁₄ |

| Molecular weight | 278.35 g/mol |

| Crystal system | Monoclinic (purified) / Orthorhombic (idrialite) |

| Absorption maximum (λₘₐₓ) | 285 nm in dichloromethane |

| HOMO/LUMO energies | -5.5 eV / -2.2 eV |

The molecule’s planar geometry enables π-π stacking in crystalline forms, a property exploited in organic electronics. Density functional theory (DFT) calculations confirm its electronic structure, with a bandgap of 3.3 eV, making it a wide-gap semiconductor.

Classification

Picene is classified as:

Picene (C₂₂H₁₄) is a polycyclic aromatic hydrocarbon consisting of five benzene rings arranged in a zigzag-like manner, forming a herringbone, monoclinic crystal structure [23]. This molecular arrangement significantly influences its thermodynamic properties, making picene an interesting subject for scientific investigation [2].

The melting point of picene has been experimentally determined to be between 364°C and 367°C (637-640 K), which is relatively high compared to other polycyclic aromatic hydrocarbons of similar molecular weight [3] [5]. This high melting point can be attributed to the strong intermolecular forces present in the crystal lattice structure of picene [2]. The boiling point of picene is approximately 518-520°C (791-793 K) at standard pressure, indicating its low volatility at room temperature [5] [8].

Regarding density, picene has a calculated value of approximately 1.1489 g/cm³, which is typical for aromatic hydrocarbon compounds with condensed ring systems [5]. This density value plays an important role in determining how picene molecules pack in the solid state and influences its physical properties [2] [23].

The thermodynamic data for picene reveals important insights about its phase transitions and energy requirements. The enthalpy of fusion (ΔfusH) has been measured to be 35.19 kJ/mol at 637.20 K, indicating the energy required to convert solid picene to its liquid form [1] [3]. The enthalpy of sublimation (ΔsubH) ranges from 140.10 to 140.70 kJ/mol at temperatures between 456.50 and 468.00 K, demonstrating the significant energy required for direct solid-to-gas phase transition [1].

Table 1: Thermodynamic Properties of Picene

| Property | Value | Unit | Temperature (K) | Reference |

|---|---|---|---|---|

| Melting Point | 364-367 | °C | - | NIST [3] |

| Boiling Point | 518-520 | °C | - | ChemicalBook [5] |

| Density | 1.1489 | g/cm³ | 298.15 | Estimated [5] |

| Enthalpy of Fusion (ΔfusH) | 35.19 | kJ/mol | 637.20 | NIST [1] |

| Enthalpy of Sublimation (ΔsubH) | 140.10-140.70 | kJ/mol | 456.50-468.00 | NIST [1] |

| Critical Temperature (Tc) | 1089.89 | K | - | Joback Calculated [1] |

| Critical Pressure (Pc) | 2347.36 | kPa | - | Joback Calculated [1] |

| Critical Volume (Vc) | 0.848 | m³/kmol | - | Joback Calculated [1] |

The heat capacity of gaseous picene (Cp,gas) increases with temperature, ranging from 607.64 J/mol×K at 820.30 K to 691.04 J/mol×K at 1089.89 K [1]. This trend indicates that picene molecules can store more thermal energy as temperature increases, which is consistent with the behavior of complex organic molecules [1] [3].

Optical Properties (UV-Vis Absorption, Fluorescence)

Picene exhibits distinctive optical properties that have been extensively studied through ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy [9] [10]. These properties are fundamentally linked to its electronic structure and molecular geometry, providing valuable insights into its photophysical behavior [11].

The UV-Vis absorption spectrum of picene shows characteristic bands that correspond to electronic transitions within the molecule [31]. The absorption maxima are observed at approximately 285 nm in dichloromethane solution, with additional bands appearing at longer wavelengths [5] [31]. These absorption features are attributed to π→π* transitions, which are typical for polycyclic aromatic hydrocarbons with extended conjugated systems [10] [11].

Fluorescence studies of picene reveal interesting photoluminescence properties in both solution and solid states [10]. When excited with ultraviolet light, picene exhibits strong fluorescence emission, with the emission spectrum showing a vibronic structure that can be assigned to transitions from the lowest excited singlet state (S₁) to the ground state (S₀) [10] [13]. The fluorescence quantum yield of picene is relatively high compared to its linear isomer pentacene, indicating more efficient radiative decay pathways [10] [11].

Interestingly, picene vapor has been shown to exhibit weak fluorescence from the S₂ state in addition to strong S₁ fluorescence [13]. The S₂/S₁ fluorescence yield ratio has been evaluated to be approximately 1.3 × 10⁻² following excitation into the S₃ state [13]. This observation is significant as fluorescence from higher excited states is relatively rare in aromatic molecules due to rapid internal conversion processes [13].

The optical properties of crystalline picene can be significantly modified by external factors such as pressure [9]. Studies have shown that applying pressure up to 15 GPa causes a remarkable red shift of approximately 400 cm⁻¹/GPa in the S₀→S₁ transition energy, while transitions to higher excited states remain relatively constant [9]. This differential pressure dependence provides evidence for an S₁ state with ¹Lₐ character in solid picene [9] [35].

Table 2: Optical Properties of Picene

| Property | Value | Conditions | Reference |

|---|---|---|---|

| UV-Vis Absorption Maximum | 285 nm | In CH₂Cl₂ | ChemicalBook [5] |

| Fluorescence Emission | Vibronic structure | Solution phase | Fanetti et al. [10] |

| S₂/S₁ Fluorescence Yield Ratio | 1.3 × 10⁻² | Vapor phase | Shinozaki et al. [13] |

| Pressure-Induced S₀→S₁ Shift | ~400 cm⁻¹/GPa | Up to 15 GPa | Fanetti et al. [9] |

| Optical Band Gap | ~3.1 eV | Crystalline state | Das et al. [35] |

The optical absorption and fluorescence properties of picene are also influenced by its molecular environment [10] [11]. In the crystal phase, the absorption and fluorescence spectra can be interpreted according to single molecule analysis, but with modifications due to intermolecular interactions [11]. The strong increase in optical density in the spectral region of the lowest HOMO-LUMO transitions and the frequency shift of absorption and fluorescence bands may be explained by mixing of the states of adjacent molecules in the crystal [11].

Electronic Structure (HOMO/LUMO Energy Levels, Band Gap)

The electronic structure of picene is characterized by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine its electronic and optical properties [10] [11]. These energy levels are crucial for understanding the behavior of picene in various applications, particularly in electronic devices [14].

Experimental measurements and theoretical calculations have provided detailed information about the electronic structure of picene [10] [11]. The ionization energy (IE) of picene, which corresponds to the energy required to remove an electron from the HOMO, has been measured to be in the range of 7.48 to 7.80 eV [1]. This relatively high ionization energy contributes to the chemical stability of picene compared to its linear isomer pentacene [14] [41].

The electron affinity (EA) of picene, which represents the energy released when an electron is added to the LUMO, has been determined to be 0.54 ± 0.01 eV [1]. This value is significantly lower than the ionization energy, resulting in a large HOMO-LUMO gap that influences the optical and electronic properties of picene [10] [11].

The band gap of picene, which is the energy difference between the HOMO and LUMO levels, has been estimated to be approximately 3.1 eV for the crystalline state [35] [41]. This value is considerably larger than that of pentacene (1.8 eV), making picene more stable against oxidation and degradation [41]. The wide band gap of picene classifies it as a semiconductor with potential applications in electronic devices [14] [35].

Computational studies using density functional theory (DFT) have provided additional insights into the electronic structure of picene [35] [41]. These calculations have shown that the HOMO and LUMO of picene are delocalized across the entire molecular framework, with the HOMO having significant electron density at the carbon atoms along the zigzag edge of the molecule [14] [41].

Table 3: Electronic Structure Parameters of Picene

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Ionization Energy (IE) | 7.48-7.80 eV | Experimental | NIST [1] |

| Electron Affinity (EA) | 0.54 ± 0.01 eV | Experimental | NIST [1] |

| HOMO Energy Level | ~-5.5 eV | DFT Calculation | Kelly et al. [41] |

| LUMO Energy Level | ~-2.4 eV | DFT Calculation | Kelly et al. [41] |

| Band Gap (Crystalline) | ~3.1 eV | Experimental/Theoretical | Das et al. [35] |

| On-site Coulomb Repulsion (U) | ~2.0 eV (reduced from gas phase) | Theoretical | Kelly et al. [41] |

The electronic structure of picene is significantly influenced by intermolecular interactions in the solid state [23] [24]. In the crystal, picene molecules adopt a herringbone arrangement, which affects the overlap between molecular orbitals of adjacent molecules and leads to band formation [23]. This arrangement results in a smaller band gap in the crystal compared to the isolated molecule, due to the stabilization of the LUMO and destabilization of the HOMO [41].

Pressure can also modify the electronic structure of picene by altering the intermolecular distances and interactions [9] [35]. Computational investigations have shown that the optical band gap of picene decreases as a function of inverse interplanar separation in cofacial dimers [35]. This pressure-dependent variation of optical properties has been confirmed experimentally in picene crystals under high pressure [9] [35].

Spectroscopic Characterization (X-ray, IR, Mass Spectrometry)

Comprehensive spectroscopic characterization of picene has been conducted using various techniques, including X-ray diffraction, infrared (IR) spectroscopy, and mass spectrometry [16] [17] [20]. These methods provide complementary information about the structural, vibrational, and electronic properties of picene [42].

X-ray diffraction studies have revealed that picene crystallizes in a monoclinic structure with a herringbone arrangement of molecules [23] [24]. The crystal structure is characterized by the space group P2₁, with unit cell parameters a = 8.480 Å, b = 6.154 Å, c = 13.515 Å, and β = 90.46° [23] [27]. This herringbone packing motif is common among polycyclic aromatic hydrocarbons and significantly influences the electronic and optical properties of picene in the solid state [23] [24].

Infrared spectroscopy has been used to investigate the vibrational modes of picene, providing insights into its molecular structure and bonding [40] [42]. The IR spectrum of picene shows characteristic absorption bands corresponding to various vibrational modes, including C-H stretching (3000-3100 cm⁻¹), C=C stretching (1600-1650 cm⁻¹), and out-of-plane C-H bending (700-900 cm⁻¹) [40]. These vibrational frequencies have been assigned based on theoretical calculations and experimental measurements [40] [42].

Table 4: Selected Vibrational Frequencies of Picene from IR Spectroscopy

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3060-3090 | C-H stretching | Girlando et al. [40] |

| 1600-1620 | C=C stretching | Girlando et al. [40] |

| 1440-1460 | C=C-H scissoring | Girlando et al. [40] |

| 1300-1350 | C-C-H bending | Girlando et al. [40] |

| 730-740 | Out-of-plane C-H bending | Girlando et al. [40] |

| 500-600 | Ring deformation | Girlando et al. [40] |

Mass spectrometry has been employed to confirm the molecular formula and structural integrity of picene [20] [22]. The electron ionization mass spectrum of picene shows a molecular ion peak at m/z 278, corresponding to its molecular formula C₂₂H₁₄ [20]. The fragmentation pattern provides additional information about the structural features of picene, with characteristic fragment ions resulting from the loss of hydrogen atoms and the cleavage of carbon-carbon bonds [20].

Combined experimental and theoretical studies have allowed for a detailed assignment of the vibrational modes observed in the IR and Raman spectra of picene [40] [42]. These assignments are crucial for understanding the electron-phonon coupling in picene, which may play an important role in its electronic properties, particularly in doped systems [42]. The vibrational spectrum of solid picene has been investigated using both experimental techniques and ab initio calculations, enabling the identification of modes that couple strongly to electrons [42].

X-ray diffraction has also been used to study the structural changes in picene under various conditions, such as high pressure and doping with alkali metals [9] [24]. These studies have shown that the crystal structure of picene can be significantly modified by external factors, leading to changes in its electronic and optical properties [9] [24]. For example, potassium-doped picene adopts a modified herringbone lattice in which potassium atoms are intercalated between picene molecules, resulting in altered electronic states [24].

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 15 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 12 of 15 companies with hazard statement code(s):;

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard